N-Acetyl-DL-glutamic acid N-Acetyl-DL-glutamic acid N-acetyl-L-glutamic acid is an N-acyl-L-amino acid that is L-glutamic acid in which one of the amine hydrogens is substituted by an acetyl group. It has a role as a Saccharomyces cerevisiae metabolite and a human metabolite. It is a N-acetyl-L-amino acid and a N-acyl-L-glutamic acid. It is functionally related to a L-glutamic acid. It is a conjugate acid of a N-acetyl-L-glutamate(1-).
N-Acetylglutamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-Acetyl-L-glutamic acid is a natural product found in Hypericum japonicum, Glycine max, and other organisms with data available.
N-acetyl-L-glutamic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 5817-08-3
VCID: VC1990335
InChI: InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1
SMILES: CC(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C7H11NO5
Molecular Weight: 189.17 g/mol

N-Acetyl-DL-glutamic acid

CAS No.: 5817-08-3

Cat. No.: VC1990335

Molecular Formula: C7H11NO5

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-DL-glutamic acid - 5817-08-3

Specification

CAS No. 5817-08-3
Molecular Formula C7H11NO5
Molecular Weight 189.17 g/mol
IUPAC Name (2S)-2-acetamidopentanedioic acid
Standard InChI InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1
Standard InChI Key RFMMMVDNIPUKGG-YFKPBYRVSA-N
Isomeric SMILES CC(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES CC(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES CC(=O)NC(CCC(=O)O)C(=O)O
Melting Point 199 - 201 °C

Introduction

Chemical Identity and Classification

N-Acetyl-DL-glutamic acid, also referred to as acetylglutamate or 2-acetamidopentanedioic acid, belongs to the class of organic compounds known as N-acyl-aliphatic-alpha amino acids . It is characterized as an acetylated derivative of glutamic acid, containing both the D and L isomers. This compound exists naturally in many organisms, from bacteria to plants and animals.

N-Acetyl-DL-glutamic acid has several synonyms in scientific literature:

  • 2-(Acetylamino)pentanedioic acid

  • N-Acetylglutamate

  • DL-Acetylglutamic acid

  • Glutamic acid, N-acetyl-

  • DL-Acetylglutamate

This compound is taxonomically classified as follows:

  • Kingdom: Organic compounds

  • Super Class: Organic acids and derivatives

  • Class: Carboxylic acids and derivatives

  • Sub Class: Amino acids, peptides, and analogues

  • Direct Parent: N-acyl-aliphatic-alpha amino acids

Chemical Structure and Properties

Molecular Structure

N-Acetyl-DL-glutamic acid has the molecular formula C₇H₁₁NO₅, consisting of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and five oxygen atoms . The compound features an acetyl group attached to the amino group of glutamic acid.

Structural PropertyValue
Chemical FormulaC₇H₁₁NO₅
Average Molecular Weight189.1659 g/mol
Monoisotopic Molecular Weight189.063722467 g/mol
InChI KeyRFMMMVDNIPUKGG-UHFFFAOYSA-N
SMILES NotationCC(=O)NC(CCC(O)=O)C(O)=O
CAS Number5817-08-3 (DL form), 1188-37-0 (racemic)

Physical Properties

The physical properties of N-Acetyl-DL-glutamic acid are important for its identification and utilization in research and industrial applications.

Physical PropertyValue
Physical StateSolid
Charge-2 (at physiological pH)
Melting Point199-201°C
SolubilitySoluble in water, slightly soluble in alcohols

Biosynthesis and Metabolism

Biosynthetic Pathways

N-Acetyl-DL-glutamic acid is biosynthesized through two main pathways in prokaryotes and simple eukaryotes :

  • Ornithine Acetyltransferase (OAT) Pathway:
    OAT synthesizes N-acetylglutamic acid from glutamate and acetylornithine. This is the primary method of production in prokaryotes that can synthesize ornithine.

  • N-Acetylglutamate Synthase (NAGS) Pathway:
    NAGS catalyzes the addition of an acetyl group from acetyl-coenzyme A to glutamate, forming N-acetylglutamic acid. This enzyme serves as a replenisher of N-acetylglutamic acid, supplementing any lost through cellular processes .

In vertebrates, N-acetylglutamic acid is produced primarily through the NAGS pathway and functions as an allosteric activator for carbamyl phosphate synthetase I (CPSI), the first enzyme in the urea cycle .

Metabolic Role in Different Organisms

The metabolic significance of N-acetylglutamic acid varies across different taxonomic groups:

Organism TypeMetabolic Role
ProkaryotesFirst intermediate in arginine biosynthesis
Simple EukaryotesKey component in amino acid metabolism
VertebratesAllosteric activator in the urea cycle
PlantsStress response regulator

In prokaryotes like Pseudomonas aeruginosa, N-acetylglutamic acid is involved in arginine biosynthesis and serves as a substrate for both ArgA and ArgB enzymes . The metabolic pathways involving N-acetylglutamic acid are critical for nitrogen metabolism across various life forms.

Biological Functions

Role in Arginine Biosynthesis

In prokaryotes and simple eukaryotes, N-acetylglutamic acid is the first intermediate involved in the biosynthesis of arginine . This pathway is essential for protein synthesis and various cellular functions requiring arginine.

Regulation of the Urea Cycle

In vertebrates, N-acetylglutamic acid serves as an allosteric activator of carbamyl phosphate synthetase I (CPSI), the first enzyme in the urea cycle . The compound is crucial for triggering the production of carbamyl phosphate, the first urea cycle intermediate. Notably, CPSI remains inactive in the absence of N-acetylglutamic acid, highlighting the compound's regulatory importance in nitrogen excretion.

Stress Response in Plants

Recent research has revealed that N-acetylglutamic acid plays a significant role in plants' stress response mechanisms. Studies on Arabidopsis thaliana demonstrated that N-acetylglutamic acid can alleviate oxidative stress damage . When treated with N-acetylglutamic acid, plants showed enhanced tolerance to oxidative stress induced by methyl viologen (MV).

The protective mechanism involves:

  • Reduction of hydrogen peroxide (H₂O₂) accumulation

  • Activation of stress-response genes through histone modifications

  • Increase in histone H4 acetylation at stress-responsive genes like ZAT10 and ZAT12

Research Applications and Findings

Histone Modification and Gene Expression

A significant research finding regarding N-acetylglutamic acid is its ability to influence histone modifications and gene expression. In Arabidopsis thaliana, treatment with N-acetylglutamic acid increased histone H4 acetylation levels at stress-responsive genes, particularly ZAT10 and ZAT12 . This epigenetic regulation mechanism enhances the plant's ability to tolerate oxidative stress.

GeneH4 Acetylation ChangeH3K4me3 Change
ZAT10IncreasedNo significant change
ZAT12IncreasedIncreased

Enzymatic Studies

Studies on microbial acylases have provided insights into the enzymatic processing of N-acetyl-DL-glutamic acid. Comparative research on acylases from Penicillium and Aspergillus revealed differential activities on various N-acyl amino acids, including N-acetyl-DL-glutamic acid .

The purified Penicillium acylase demonstrated significantly higher activity on N-acetyl-DL-glutamic acid compared to the enzyme from Takadiastase (derived from Aspergillus) . These enzymatic differences are relevant for biotechnological applications in the resolution of racemic amino acids.

Medical Implications

Deficiencies in N-acetylglutamate synthase or genetic mutations affecting this enzyme can lead to urea cycle failure, resulting in type I hyperammonemia—a condition characterized by ammonia accumulation in the blood due to impaired conversion to urea . This medical implication underscores the compound's importance in nitrogen metabolism and detoxification processes in humans.

Synthesis Methods

Chemical Synthesis

N-Acetyl-DL-glutamic acid can be synthesized through various methods. One common approach involves the acetylation of DL-glutamic acid using acetic anhydride in acetic acid . The process typically follows these steps:

  • Reaction of DL-glutamic acid with acetic anhydride in acetic acid

  • Isolation of the resulting N-acetyl-DL-glutamic acid from the acetylation mixture

  • Purification of the final product

This synthetic method is particularly valuable for producing N-acetyl-DL-glutamic acid as an intermediate in the manufacturing of optically active amino acids .

Enzymatic Resolution

For obtaining the specific L- or D-isomer from N-acetyl-DL-glutamic acid, enzymatic resolution is commonly employed. This process utilizes acylases that exhibit stereospecificity, preferentially hydrolyzing one isomer over the other . The procedure generally involves:

  • Preparation of N-acetyl-DL-glutamic acid

  • Treatment with specific acylases (e.g., from Penicillium or Aspergillus)

  • Separation of the resulting mixture containing one free amino acid and one N-acetylated amino acid

  • Optional racemization of the unreacted isomer for recycling

The enzymatic hydrolysis of N-acetyl-DL-glutamic acid is influenced by various factors, including pH and the presence of metal ions like Co²⁺ .

Analytical Methods and Identification

Spectroscopic Techniques

Various spectroscopic methods are employed for the identification and characterization of N-acetyl-DL-glutamic acid:

TechniqueApplication
Mass SpectrometryIdentification and quantification
NMR SpectroscopyStructural elucidation
IR SpectroscopyFunctional group analysis
UV-Vis SpectroscopyConcentration determination

Mass spectral data for N-acetyl-DL-glutamic acid have been extensively documented using high-resolution instruments like the Orbitrap Elite, generating comprehensive spectral trees that include MS¹, MS², MS³, and MS⁴ data .

Chromatographic Methods

Chromatographic techniques are widely used for the separation and quantification of N-acetyl-DL-glutamic acid, particularly in biological samples:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Ion-exchange Chromatography

  • Thin-Layer Chromatography (TLC)

These methods, often coupled with mass spectrometry, provide powerful tools for analyzing N-acetyl-DL-glutamic acid in complex biological matrices.

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